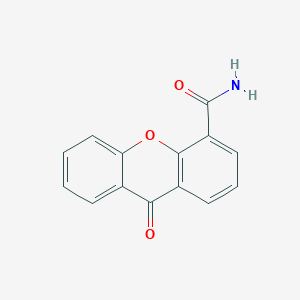

9-Oxoxanthene-4-carboxamide

Description

9-Oxoxanthene-4-carboxamide is a heterocyclic compound featuring a xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen bridge) with a keto group at position 9 and a carboxamide substituent at position 4. Its molecular formula is C₁₄H₉NO₃, and its molecular weight is 223.23 g/mol . The compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as kinase inhibitors.

Properties

Molecular Formula |

C14H9NO3 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

9-oxoxanthene-4-carboxamide |

InChI |

InChI=1S/C14H9NO3/c15-14(17)10-6-3-5-9-12(16)8-4-1-2-7-11(8)18-13(9)10/h1-7H,(H2,15,17) |

InChI Key |

KFNHWDSFOUFZRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 9-oxoxanthene-4-carboxamide and its analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| 9-Oxoxanthene-4-carboxamide | C₁₄H₉NO₃ | 223.23 | Xanthene | Carboxamide, Keto |

| 9H-Thioxanthene-4-carboxaldehyde | C₁₄H₈O₂S | 256.28 | Thioxanthene | Aldehyde, Keto |

| 9-Oxo-9H-fluorene-4-carboxamide | C₁₄H₉NO₂ | 223.23 | Fluorene | Carboxamide, Keto |

| N-(2-Dimethylaminoethyl) derivative* | C₁₇H₁₇ClN₂O₃ | 332.78 | Xanthene | Carboxamide, Keto, Amine (salt) |

*Derivative: N-(2-Dimethylaminoethyl)-9-oxoxanthene-4-carboxamide hydrochloride .

Key Differences and Implications

Core Heteroatom Variations

- Thioxanthene vs. Xanthene: Replacing the oxygen bridge in xanthene with sulfur (thioxanthene) increases molecular weight and alters electronic properties.

- Fluorene vs. Xanthene: Fluorene lacks the oxygen bridge, resulting in a non-polar, planar structure. This difference may reduce solubility in polar solvents compared to xanthene derivatives .

Functional Group Modifications

- Aldehyde vs. Carboxamide : The aldehyde group in 9H-thioxanthene-4-carboxaldehyde confers higher reactivity, making it useful as a synthetic intermediate. In contrast, the carboxamide group in 9-oxoxanthene-4-carboxamide enhances hydrogen-bonding capacity, a critical feature for target engagement in drug design .

- Dimethylaminoethyl Substituent: The addition of a dimethylaminoethyl group and hydrochloride salt in the derivative improves water solubility and bioavailability, addressing a common limitation of hydrophobic xanthene derivatives .

Pharmacokinetic Properties

- The N-(2-dimethylaminoethyl) derivative exhibits enhanced solubility (logP reduced by ~1.5 units compared to the parent compound) due to its charged amine group, making it more suitable for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.